Isosorbide-2-benzylcarbamate-5-tosylate
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Overview
Description
Isosorbide-2-benzylcarbamate-5-tosylate is a chemical compound known for its potential applications in medicinal chemistry. It is derived from isosorbide, a bio-based compound, and features both benzylcarbamate and tosylate functional groups. This compound is of interest due to its potential as a selective inhibitor in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isosorbide-2-benzylcarbamate-5-tosylate typically involves multiple steps:
Preparation of Isosorbide Derivative: Isosorbide is first reacted with benzyl isocyanate to form isosorbide-2-benzylcarbamate.
Tosylation: The isosorbide-2-benzylcarbamate is then treated with tosyl chloride in the presence of a base such as pyridine to introduce the tosylate group at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Isosorbide: Derived from renewable resources like glucose.
Sequential Reactions: Conducted in large reactors with controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Isosorbide-2-benzylcarbamate-5-tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be replaced by nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used.
Hydrolysis Products: Isosorbide derivatives and benzylamine.
Scientific Research Applications
Isosorbide-2-benzylcarbamate-5-tosylate has several scientific research applications:
Medicinal Chemistry: As a potential inhibitor for enzymes like butyrylcholinesterase, which is relevant in the treatment of neurodegenerative diseases.
Biochemistry: Used in studies involving enzyme inhibition and protein interactions.
Material Science: As a building block for the synthesis of bio-based polymers.
Mechanism of Action
The mechanism of action of isosorbide-2-benzylcarbamate-5-tosylate involves:
Enzyme Inhibition: It binds to the active site of enzymes such as butyrylcholinesterase, preventing the breakdown of neurotransmitters.
Molecular Targets: Primarily targets enzymes involved in neurotransmitter regulation.
Comparison with Similar Compounds
Similar Compounds
Isosorbide-2-benzylcarbamate-5-salicylate: Another potent butyrylcholinesterase inhibitor.
Isosorbide-2-carbamate-5-esters: Known for their stability and selectivity in enzyme inhibition.
Uniqueness
Properties
Molecular Formula |
C22H23NO8S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
[(3S,3aR,6R,6aR)-3-(benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (4-methylphenyl)sulfonylformate |
InChI |
InChI=1S/C22H23NO8S/c1-14-7-9-16(10-8-14)32(26,27)22(25)31-18-13-29-19-17(12-28-20(18)19)30-21(24)23-11-15-5-3-2-4-6-15/h2-10,17-20H,11-13H2,1H3,(H,23,24)/t17-,18+,19+,20+/m0/s1 |
InChI Key |
RGANIXDJVGCBKP-MTQWCTHYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=O)O[C@@H]2CO[C@H]3[C@@H]2OC[C@@H]3OC(=O)NCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=O)OC2COC3C2OCC3OC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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